Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-
CAS No.: 1024-37-9
Cat. No.: VC16497635
Molecular Formula: C10H10IN3O3S
Molecular Weight: 379.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1024-37-9 |
---|---|
Molecular Formula | C10H10IN3O3S |
Molecular Weight | 379.18 g/mol |
IUPAC Name | 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14) |
Standard InChI Key | FCLGWHGVNGNUQT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has the molecular formula C₁₀H₁₀IN₃O₃S and a molecular weight of 379.18 g/mol . Its IUPAC name, 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, reflects the integration of a benzenesulfonamide group with a substituted isoxazole ring. The compound’s structure features:
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A sulfonamide group (-SO₂NH-) linked to the benzene ring.
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An amino group (-NH₂) at the para position of the benzene ring.
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A 4-iodo-5-methylisoxazole substituent at the sulfonamide nitrogen .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 1024-37-9 | |
Molecular Formula | C₁₀H₁₀IN₃O₃S | |
Molecular Weight | 379.18 g/mol | |
IUPAC Name | 4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
SMILES | CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Structural Implications of Functional Groups
The isoxazole ring introduces aromaticity and planarity, which may enhance binding to biological targets . The iodine atom at the 4-position of the isoxazole increases molecular polarizability, potentially improving interactions with hydrophobic enzyme pockets. Meanwhile, the methyl group at the 5-position stabilizes the isoxazole ring through steric effects . The sulfonamide group, a hallmark of many antimicrobial agents, is known to inhibit enzymes like dihydropteroate synthase or carbonic anhydrase .
Physicochemical Properties
Thermal Properties
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Melting Point: Analogous sulfonamide-isoxazole compounds exhibit melting points above 200°C, suggesting similar thermal stability .
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Density: Estimated at ~1.4 g/cm³ based on structural similarity to acetylated derivatives .
Future Research Directions
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Pharmacological Screening: Evaluate antibacterial, antifungal, and enzyme inhibition activity.
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Synthetic Optimization: Develop scalable routes with higher yields and fewer byproducts.
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Structural Studies: Perform X-ray crystallography to elucidate binding modes with biological targets.
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Toxicological Assessments: Conduct in vitro and in vivo toxicity studies to establish safety thresholds.
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